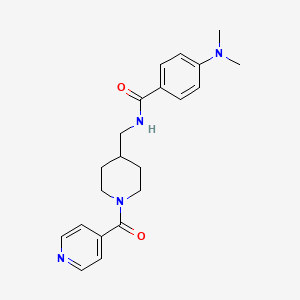![molecular formula C22H23N5O3 B2541945 8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-45-1](/img/structure/B2541945.png)
8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of fused heterocyclic compound. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction, as has been done for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the azidoxime functionality in similar compounds has been formed via the substitution of a chloroxime with sodium azide in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. For similar compounds, properties such as density and sensitivity to impact, spark, and friction have been calculated .Applications De Recherche Scientifique
Anticancer Research
The 1,2,4-triazole moiety has been extensively studied for its potential in cancer treatment. Compounds containing this motif have shown promising anticancer activity. Researchers have investigated derivatives of 1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core. These compounds exhibit cytotoxic effects against cancer cells and may serve as leads for developing novel chemotherapeutic agents .
Enzyme Inhibition Studies
Certain 1,2,4-triazole derivatives, including our compound of interest, have demonstrated enzyme inhibition capacity. These molecules can modulate enzymatic activity, making them valuable tools for drug discovery and therapeutic intervention. Investigating their interactions with specific enzymes can provide insights into potential targets for disease treatment .
Antioxidant Properties
The 1,2,4-triazole scaffold has also been explored for its antioxidant activity. Compounds with this structure may help protect cells from oxidative stress and contribute to overall health. Researchers have evaluated the antioxidant potential of various 1,2,4-triazole derivatives, including those containing the ethoxyphenyl and phenylethyl moieties .
Antimicrobial Applications
Compounds based on the 1,2,4-triazole framework have displayed antimicrobial properties. These molecules can inhibit the growth of bacteria, fungi, and other pathogens. Investigating the specific effects of our compound on microbial strains could provide valuable information for developing new antimicrobial agents .
Anti-Inflammatory Studies
Inflammation plays a crucial role in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory effects. Researchers have explored their potential in mitigating inflammatory responses, which could lead to novel therapeutic strategies for conditions such as arthritis, autoimmune diseases, and inflammatory disorders .
Antituberculous Activity
Tuberculosis remains a global health challenge. Compounds with antituberculous properties are essential for combating this infectious disease. Researchers have investigated 1,2,4-triazole derivatives as potential antituberculous agents. Our compound’s structure warrants evaluation for its efficacy against Mycobacterium tuberculosis .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-18-11-9-17(10-12-18)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXANSCSAWZEKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

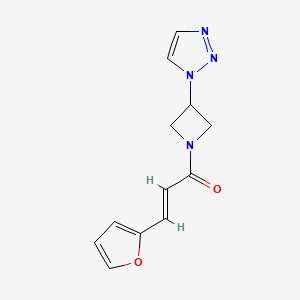

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
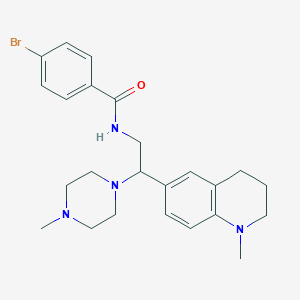
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
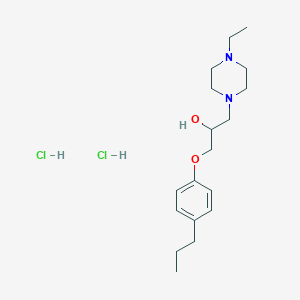
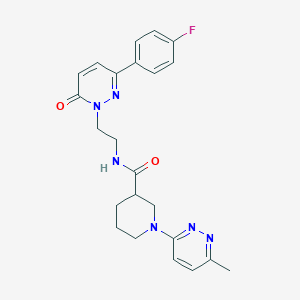
![N-(4-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2541880.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)
